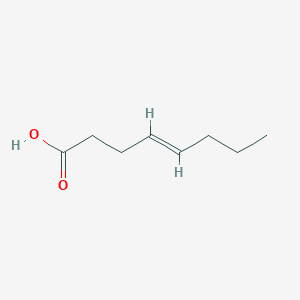
(E)-4-Octenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-Octenoic acid is a natural compound that is commonly found in various foods, including cheese, butter, and milk. This compound is known for its distinct odor and flavor, which is often described as rancid or cheesy. Over the years, (E)-4-Octenoic acid has gained significant attention from researchers due to its potential applications in various fields, including food science, pharmaceuticals, and agriculture.
Scientific Research Applications
Synthesis and Chemical Properties
(E)-4-Octenoic acid and its derivatives are utilized in various synthesis processes. For instance, E-(R)-5-Hydroxy-2-hexenoic acid and E-(4R,5R,7R)-trihydroxy-2-octenoic acid were synthesized from poly-(R)-3-hydroxy-butanoate (PHB) and (−)-tartaric acid, respectively, demonstrating the compound's utility in organic synthesis (Schnurrenberger, Hungerbühler, & Seebach, 1984).
The compound has been identified as a key intermediate in biosynthetic pathways. For instance, in the biosynthesis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, a critical amino acid in cyclosporin A, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid was identified as a key intermediate (Offenzeller et al., 1993).
Applications in Material Science
- (E)-4-Octenoic acid derivatives have been explored for their potential applications in material science. For example, the surface structure and reaction pathways of 7-octenoic acid on copper were studied, providing insights into how such compounds interact with metal surfaces, which is crucial for applications in coatings and catalysis (Bavisotto et al., 2021).
Role in Biological Systems
(E)-4-Octenoic acid derivatives also play a role in biological systems. For example, the structure of acinetoferrin, a siderophore from Acinetobacter haemolyticus, revealed that it contains (E)-2-octenoic acid as a component, demonstrating the compound's involvement in biological processes like iron transport (Okujo et al., 1994).
In metabolic studies, metabolites such as 2-octenoic acid have been identified as potential biomarkers in diseases like ovarian cancer, indicating the compound's relevance in metabolic pathways and disease diagnosis (Ke et al., 2016).
properties
CAS RN |
18776-92-6 |
|---|---|
Product Name |
(E)-4-Octenoic acid |
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
(E)-oct-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h4-5H,2-3,6-7H2,1H3,(H,9,10)/b5-4+ |
InChI Key |
PFHBCQFBHMBAMC-SNAWJCMRSA-N |
Isomeric SMILES |
CCC/C=C/CCC(=O)O |
SMILES |
CCCC=CCCC(=O)O |
Canonical SMILES |
CCCC=CCCC(=O)O |
density |
d20 0.93 0.924-0.930 |
melting_point |
Mp ?4 ° 4°C |
Other CAS RN |
18776-92-6 |
physical_description |
Liquid Colourless liquid; Greasy aroma |
solubility |
Slightly soluble in water; soluble in most organic solvents Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)






![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)




